Hypertensinogène

Vue d'ensemble

Description

Hypertensinogen is a key component of the renin-angiotensin-aldosterone system (RAAS), which plays a pivotal role in the regulation of blood pressure and volume homeostasis . It promotes critical structural changes in every component of the cardiovascular system, including the heart and blood vessels .

Synthesis Analysis

The synthesis of Hypertensinogen involves the renin-angiotensin-aldosterone system (RAAS). When the system undergoes activation, the renin is secreted from the juxtaglomerular apparatus of the kidney and cleaves the circulating angiotensinogen (AGT) to form angiotensin I (Ang I). In turn, Ang I is easily activated to Ang II by angiotensin-converting enzyme (ACE), which is predominantly expressed on the surface of endothelial cells .

Molecular Structure Analysis

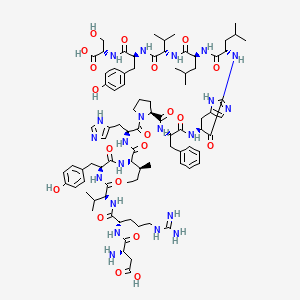

Hypertensinogen contains a total of 254 bonds; 131 non-H bonds, 44 multiple bonds, 52 rotatable bonds, 16 double bonds, 28 aromatic bonds, 3 five-membered rings, 3 six-membered rings, 2 carboxylic acids (aliphatic), 12 secondary amides (aliphatic), 1 tertiary amide (aliphatic), 1 guanidine derivative, and 2 primary amines .

Chemical Reactions Analysis

The chemical reactions involving Hypertensinogen are complex and involve the renin-angiotensin-aldosterone system (RAAS). Both systemically and locally produced angiotensin II (Ang II) bind to Ang II type 1 receptor (AT1R) and elicit strong biological functions .

Applications De Recherche Scientifique

Régulation du système rénine-angiotensine (SRA)

L'angiotensinogène (1-14) porcin joue un rôle crucial dans le système rénine-angiotensine (SRA), qui est essentiel pour réguler la pression artérielle et l'équilibre hydrique. Il agit comme substrat pour la rénine, une enzyme qui hydrolyse l'angiotensinogène pour produire l'angiotensine I, qui est ensuite convertie en angiotensine II, un puissant vasoconstricteur .

Recherche cardiovasculaire

Des études ont montré que l'angiotensinogène est impliqué dans la modulation de la pression artérielle par sa conversion en peptides angiotensine. Ce processus est essentiel pour comprendre l'hypertension et développer des traitements pour les maladies cardiovasculaires .

Biologie moléculaire

L'angiotensinogène (1-14) porcin est utilisé dans des applications de biologie cellulaire et moléculaire en raison de son rôle dans le SRA et de son impact sur les processus cellulaires liés à la pression artérielle et à la vasoconstriction .

Études pharmacologiques

En tant que substrat de la rénine, ce composé est utilisé dans des études pharmacologiques pour tester l'efficacité des inhibiteurs de la rénine, qui peuvent être des agents thérapeutiques potentiels pour le traitement de l'hypertension .

Analyse de la fonction rénale

Le SRA joue également un rôle important dans la fonction rénale. L'angiotensinogène (1-14) porcin est utilisé dans la recherche liée aux maladies rénales et à la manière dont les altérations du SRA peuvent affecter la santé rénale .

Recherche peptidique

Sigma-Aldrich Echelon Biosynth Thermo Fisher Scientific Frontiers

Orientations Futures

Future directions in the study of Hypertensinogen and its role in hypertension include exploring novel molecular mechanisms of the RAAS, which will provide alternative therapeutic agents other than existing RAAS blockers . There is also a need for more research on cognitive functioning among children and adolescents with primary hypertension .

Mécanisme D'action

Target of Action

Hypertensinogen, also known as Angiotensinogen (1-14) porcine, primarily targets the Renin-Angiotensin-Aldosterone System (RAAS), a crucial system in the regulation of blood pressure and fluid balance . The primary targets within this system are the enzyme renin and the angiotensin-converting enzyme (ACE) .

Biochemical Pathways

The biochemical pathway primarily affected by Hypertensinogen is the RAAS. The conversion of Hypertensinogen to angiotensin II represents a critical step in this pathway . Angiotensin II, the most potent active product of the RAAS, has several downstream effects, including vasoconstriction and the promotion of aldosterone secretion .

Pharmacokinetics

It is known that hypertensinogen is primarily produced in the liver and undergoes enzymatic cleavage in response to changes in blood pressure . More research is needed to fully understand the ADME properties of Hypertensinogen and their impact on its bioavailability.

Action Environment

The action, efficacy, and stability of Hypertensinogen can be influenced by various environmental factors. For instance, changes in blood pressure can trigger the expression of Hypertensinogen in the liver and its subsequent conversion into angiotensin II . Additionally, factors such as diet, lifestyle, and the presence of certain medications can potentially influence the activity of the RAAS and, consequently, the action of Hypertensinogen .

Analyse Biochimique

Biochemical Properties

Hypertensinogen is primarily produced by the liver . When the RAAS undergoes activation, the renin is secreted from the juxtaglomerular apparatus of the kidney and cleaves the circulating Hypertensinogen to form angiotensin I (Ang I) . Ang I is then easily activated to Ang II by angiotensin-converting enzyme (ACE), which is predominantly expressed on the surface of endothelial cells .

Cellular Effects

The RAAS, and by extension Hypertensinogen, contributes to the pathophysiology of hypertension and cardiovascular/renal diseases . Both systemically and locally produced angiotensin II (Ang II) bind to Ang II type 1 receptor (AT1R) and elicit strong biological functions . Chronic activation of the RAAS promotes critical structural changes in every component of the cardiovascular system, including the heart, the large and small vessels .

Molecular Mechanism

The molecular mechanism of Hypertensinogen involves its conversion to Ang I by renin, and subsequently to Ang II by ACE . Ang II binds to AT1R and AT2R, eliciting various biological functions . The signal transductions of AT1R and AT2R are regulated by not only Ang II but also its receptor-associated proteins such as AT1R-associated protein and AT2R-interacting protein .

Temporal Effects in Laboratory Settings

The RAAS, which Hypertensinogen is a part of, is known to have long-term effects on the cardiovascular system .

Dosage Effects in Animal Models

Animal models of hypertension have been used to study the effects of the RAAS .

Metabolic Pathways

Hypertensinogen is involved in the RAAS metabolic pathway . It is cleaved by renin to form Ang I, which is then converted to Ang II by ACE . This pathway plays a crucial role in the regulation of blood pressure and volume homeostasis .

Transport and Distribution

It is known that the RAAS components, including Hypertensinogen, are widely expressed in various human tissues .

Subcellular Localization

It is known that the components of the RAAS, including Hypertensinogen, are involved in various cellular processes .

Propriétés

IUPAC Name |

(3S)-3-amino-4-[[(2S)-5-carbamimidamido-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopentan-2-yl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C85H123N21O20/c1-11-48(10)70(105-78(119)62(35-51-23-27-55(109)28-24-51)100-80(121)68(46(6)7)103-72(113)57(19-15-29-91-85(87)88)94-71(112)56(86)38-67(110)111)82(123)101-64(37-53-40-90-43-93-53)83(124)106-30-16-20-66(106)79(120)98-60(33-49-17-13-12-14-18-49)74(115)97-63(36-52-39-89-42-92-52)76(117)95-58(31-44(2)3)73(114)96-59(32-45(4)5)77(118)104-69(47(8)9)81(122)99-61(34-50-21-25-54(108)26-22-50)75(116)102-65(41-107)84(125)126/h12-14,17-18,21-28,39-40,42-48,56-66,68-70,107-109H,11,15-16,19-20,29-38,41,86H2,1-10H3,(H,89,92)(H,90,93)(H,94,112)(H,95,117)(H,96,114)(H,97,115)(H,98,120)(H,99,122)(H,100,121)(H,101,123)(H,102,116)(H,103,113)(H,104,118)(H,105,119)(H,110,111)(H,125,126)(H4,87,88,91)/t48-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,68-,69-,70-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJFQCYIFOWHHFN-PLKCGDGVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CC4=CN=CN4)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(CC5=CC=C(C=C5)O)C(=O)NC(CO)C(=O)O)NC(=O)C(CC6=CC=C(C=C6)O)NC(=O)C(C(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CC4=CN=CN4)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC5=CC=C(C=C5)O)C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](CC6=CC=C(C=C6)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C85H123N21O20 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701346983 | |

| Record name | Angiotensinogen (1-14) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701346983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1759.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20845-02-7 | |

| Record name | Angiotensinogen (1-14) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020845027 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Angiotensinogen (1-14) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701346983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[Leu15]-Gastrin I (human)](/img/structure/B1591223.png)